molecular formula C14H10ClNO4 B6394174 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1261975-63-6

6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6394174
CAS No.: 1261975-63-6
M. Wt: 291.68 g/mol
InChI Key: YMLGJCDTVSYBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid is a synthetic organic compound belonging to the class of picolinic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid includes a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety.

Properties

IUPAC Name

6-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-6-5-8(7-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLGJCDTVSYBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164123
Record name 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-63-6
Record name 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-4-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The amino compound is then coupled with picolinic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid has significant potential in various scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Environmental Research: The compound is studied for its role in environmental remediation processes.

    Industrial Research: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid
  • 6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid

Uniqueness

6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.